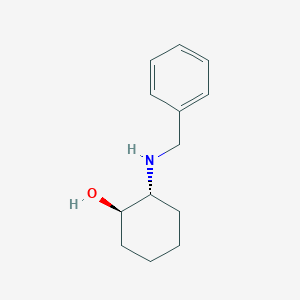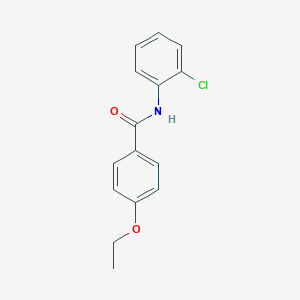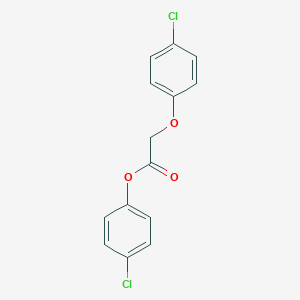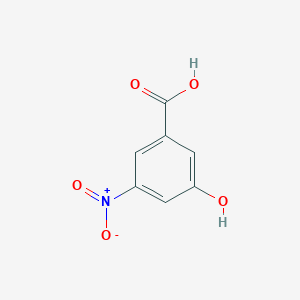
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline (CCEQ) is a synthetic chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. CCEQ has shown promising results in the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.
作用机制
The exact mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes are involved in various cellular processes, including DNA replication and neurotransmitter signaling.
生化和生理效应
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Plasmodium falciparum (the parasite that causes malaria), and inhibit the activity of acetylcholinesterase (an enzyme involved in neurotransmitter signaling). 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has some limitations. It is a toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some research projects.
未来方向
There are several future directions for the research on 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline. One potential direction is the development of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline derivatives with improved properties and efficacy. Another direction is the study of the mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in more detail, which may lead to the discovery of new drug targets. Finally, the potential applications of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in other fields, such as materials science and catalysis, should also be explored.
合成方法
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline can be synthesized by the reaction of 2,8-dimethylquinoline with 2-chloroethylamine hydrochloride and phosphorus oxychloride in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, malaria, and Alzheimer's disease. 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been used as a starting material for the synthesis of various other quinoline derivatives.
属性
CAS 编号 |
107622-79-7 |
|---|---|
产品名称 |
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC 名称 |
4-chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-4-3-5-11-12(15)10(6-7-14)9(2)16-13(8)11/h3-5H,6-7H2,1-2H3 |
InChI 键 |
HREKRRSBKFRWTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



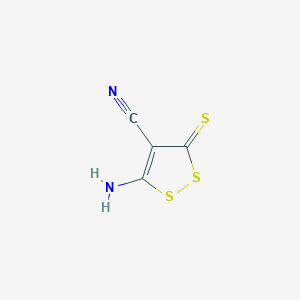
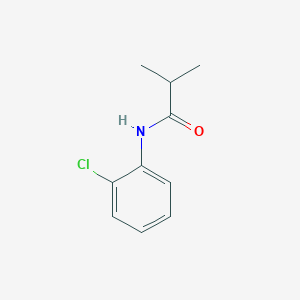
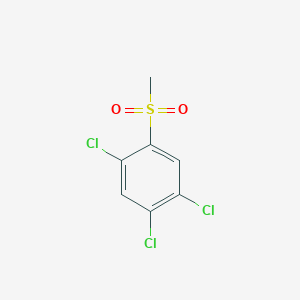

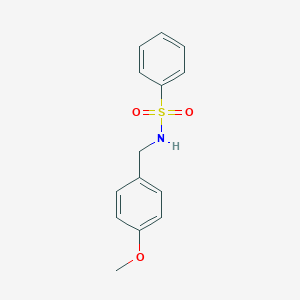
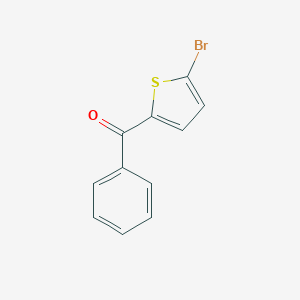
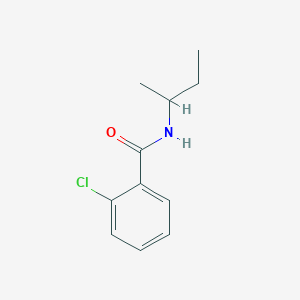
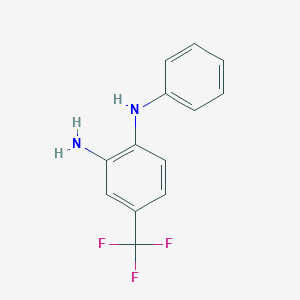
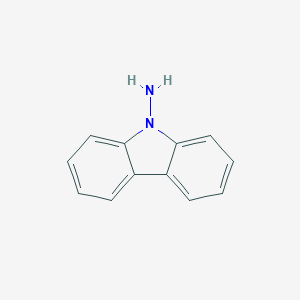
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
